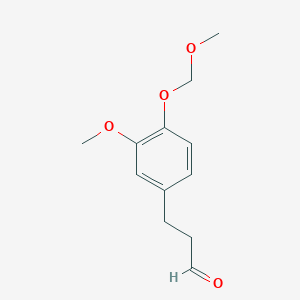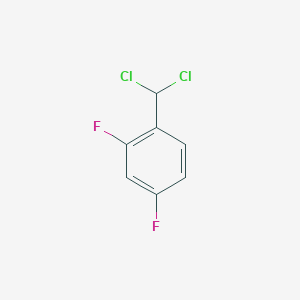
1-(Dichloromethyl)-2,4-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloromethyl)-2,4-difluorobenzene is an aromatic compound characterized by the presence of a benzene ring substituted with dichloromethyl and difluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-2,4-difluorobenzene can be achieved through several methods. One common approach involves the chlorination of 2,4-difluorotoluene using reagents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the methyl group, resulting in the formation of the dichloromethyl derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and reaction monitoring systems ensures the efficient conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dichloromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidation of the dichloromethyl group can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Dichloromethyl)-2,4-difluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and materials to enhance their chemical and physical properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a building block for drug development.
Environmental Chemistry: Studied for its behavior and transformation in environmental systems.
Wirkmechanismus
The mechanism of action of 1-(Dichloromethyl)-2,4-difluorobenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in alterations in cellular pathways and functions, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethane: A simple chlorinated methane derivative with similar chemical properties.
1,2-Dichlorobenzene: A dichlorinated benzene derivative with different substitution patterns.
2,4-Difluorotoluene: A difluorinated toluene derivative without the dichloromethyl group.
Uniqueness
1-(Dichloromethyl)-2,4-difluorobenzene is unique due to the combination of dichloromethyl and difluoromethyl groups on the benzene ring
Eigenschaften
Molekularformel |
C7H4Cl2F2 |
|---|---|
Molekulargewicht |
197.01 g/mol |
IUPAC-Name |
1-(dichloromethyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-7(9)5-2-1-4(10)3-6(5)11/h1-3,7H |
InChI-Schlüssel |
NSVYVKZSBHZWNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


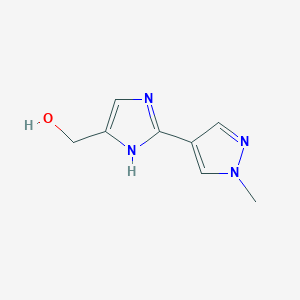
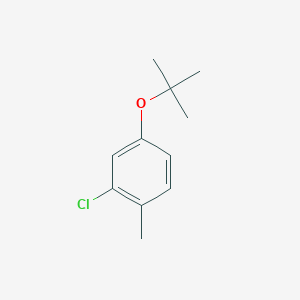

![8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688816.png)
![4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13688822.png)

![5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)
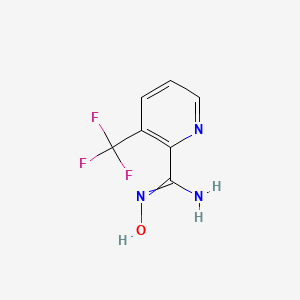
![2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688845.png)
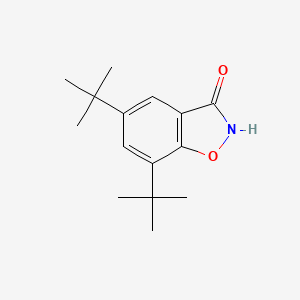
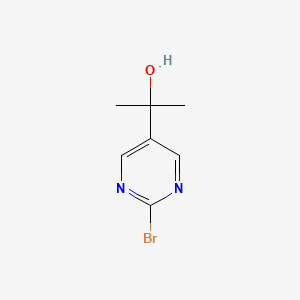

![Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13688862.png)
